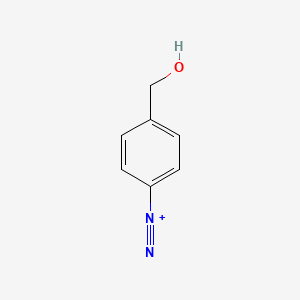
4-(Hydroxymethyl)benzenediazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)benzenediazonium(1+), also known as 4-hmbdi, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. This compound(1+) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound(1+) is primarily located in the cytoplasm. Outside of the human body, this compound(1+) can be found in mushrooms. This makes this compound(1+) a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Toxicological Studies
4-(Hydroxymethyl)benzenediazonium has been extensively studied for its potential carcinogenic effects, particularly in relation to mushrooms such as Agaricus bisporus.
Carcinogenicity
Research indicates that this compound is a potent carcinogen. In several studies involving Swiss mice:
- Subcutaneous Injection Studies : Mice injected with this compound tetrafluoroborate showed increased tumor incidence in the subcutis and skin after 26 weeks of treatment .
- Gavage Studies : A single gavage of the compound resulted in tumors of the glandular stomach .
The data from these studies suggest a clear link between exposure to this compound and tumor development, emphasizing its relevance in cancer research.
Mutagenicity Testing
The mutagenic potential of this compound has been investigated using the Ames test, which assesses the mutagenicity of compounds using bacterial strains:
- In tests conducted with Salmonella typhimurium, this compound demonstrated significant mutagenic activity, particularly when activated by mushroom tyrosinase or rat hepatic cytosol .
- The compound was found to induce DNA damage and mutations, reinforcing its classification as a mutagen.
Applications in Mushroom Research
Given its presence in edible mushrooms like Agaricus bisporus, this compound plays a critical role in understanding the safety and health implications of mushroom consumption:
- Bioactivation Studies : Research has shown that compounds derived from mushrooms can be bioactivated to form mutagenic products, with this compound being a key player in this process .
- This underscores the importance of assessing the risks associated with mushroom consumption, especially concerning potential carcinogenic compounds.
Genotoxicity Assessments
Genotoxicity studies have provided insight into the mechanisms by which this compound exerts its effects:
- In vitro studies revealed that the compound can cause DNA strand breaks and cross-linking in various cell lines .
- These findings highlight the need for caution regarding exposure to this compound, particularly in food safety contexts.
Data Summary Table
Propriétés
Numéro CAS |
78246-53-4 |
|---|---|
Formule moléculaire |
C7H7N2O+ |
Poids moléculaire |
135.14 g/mol |
Nom IUPAC |
4-(hydroxymethyl)benzenediazonium |
InChI |
InChI=1S/C7H7N2O/c8-9-7-3-1-6(5-10)2-4-7/h1-4,10H,5H2/q+1 |
Clé InChI |
BTKRSPXVXZNYGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CO)[N+]#N |
SMILES canonique |
C1=CC(=CC=C1CO)[N+]#N |
Key on ui other cas no. |
78246-53-4 |
Numéros CAS associés |
78246-54-5 (tetrafluoroborate(1-)) |
Synonymes |
4-(hydroxymethyl)benzenediazonium ion 4-(hydroxymethyl)benzenediazonium ion, tetrafluoroborate (1-) 4-(hydroxymethyl)benzenediazonium sulfate 4-(hydroxymethyl)benzenediazonium tetrafluoroborate 4-HMBDI |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















